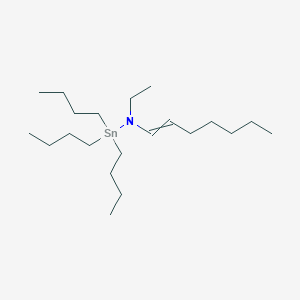
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups, an ethyl group, and a hept-1-en-1-yl group. Organotin compounds are widely used in various industrial applications, including as stabilizers in PVC, biocides, and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine typically involves the reaction of tributyltin chloride with N-ethyl-N-(hept-1-en-1-yl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride ion with the amine group. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as NMR and GC-MS to ensure product consistency
化学反応の分析
Types of Reactions
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Grignard reagents or organolithium compounds
Major Products
Oxidation: Organotin oxides
Reduction: Lower oxidation state organotin compounds
Substitution: Various substituted organotin compounds
科学的研究の応用
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized as a stabilizer in PVC production and as a biocide in marine paints to prevent biofouling.
作用機序
The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine involves its interaction with biological molecules. The tin atom can coordinate with various ligands, forming stable complexes. These complexes can disrupt biological processes, leading to antimicrobial and antifungal effects. The compound can also act as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
類似化合物との比較
Similar Compounds
- 1,1,1-Tributyl-N-ethyl-N-(non-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(dec-1-en-1-yl)stannanamine
Uniqueness
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is unique due to its specific combination of butyl, ethyl, and hept-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in catalysis, biocides, and drug delivery systems.
特性
CAS番号 |
61385-68-0 |
|---|---|
分子式 |
C21H45NSn |
分子量 |
430.3 g/mol |
IUPAC名 |
N-ethyl-N-tributylstannylhept-1-en-1-amine |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-3-5-6-7-8-9-10-4-2;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
HVLVHNKEXDGLQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CN(CC)[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


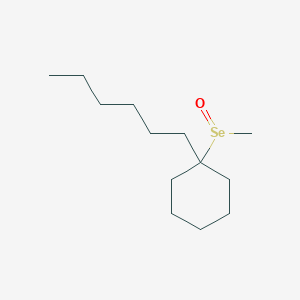
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
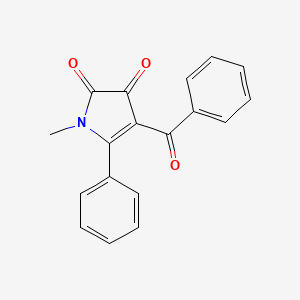
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
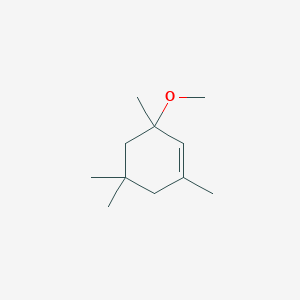
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
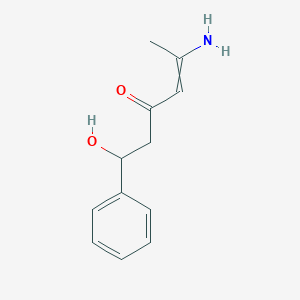
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
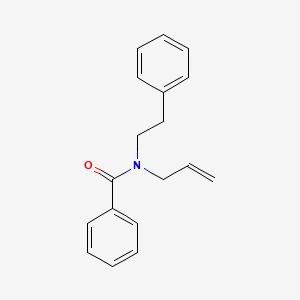
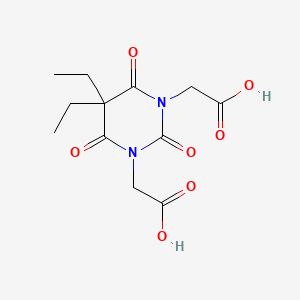
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
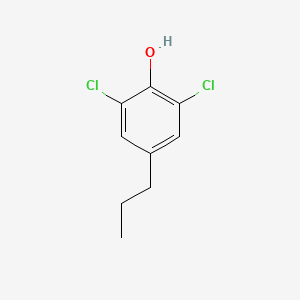
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
